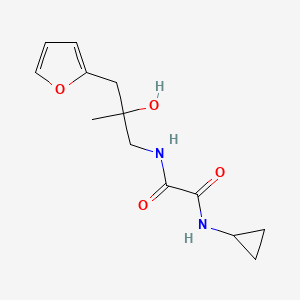

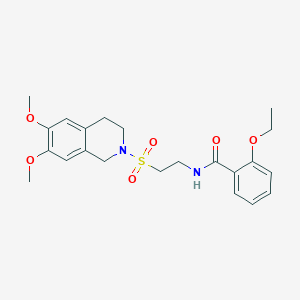

![molecular formula C15H8Cl2N2S B2386749 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 79889-36-4](/img/structure/B2386749.png)

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” is a compound that has been studied for its potential biological activities . It is a derivative of imidazo[2,1-b]thiazole, a heterocyclic compound that has been found to have significant antimycobacterial properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the cyclization of certain compounds under specific conditions . For instance, one study reported the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux condition .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can be used to identify the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives can be complex. These reactions often involve the formation of new bonds and the breaking of existing ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its melting point can be determined using a melting point apparatus .Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to its active site . The interaction is characterized by a desirable fitting pattern and stability of the protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . This disruption affects various downstream metabolic processes that rely on coenzyme A, including the Krebs cycle and fatty acid synthesis . The disruption of these pathways inhibits the growth and proliferation of the bacteria .

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its absorption, distribution, metabolism, excretion, and toxicity (admet) properties were considered during its design .

Result of Action

The compound exhibits potent in vitro antitubercular activity. For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth and proliferation of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound showed selective inhibition of Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria , suggesting that it may be more effective in certain microbial environments .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. The main limitation of using this compound in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.

Future Directions

There are a variety of potential future directions for research into 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole. These include further studies into the mechanism of action of this compound, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis of this compound, including the development of new methods and the optimization of existing methods, is needed. Finally, further research into the potential toxicity of this compound is needed in order to understand its safety profile.

Synthesis Methods

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Stille reaction, and the Buchwald-Hartwig amination. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that can be used to synthesize this compound. In this reaction, an organoboron reagent is reacted with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond. The Stille reaction is another palladium-catalyzed cross-coupling reaction that can be used to synthesize this compound. In this reaction, an organostannane reagent is reacted with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that can be used to synthesize this compound. In this reaction, an aryl halide is reacted with an amine in the presence of a palladium catalyst to form a carbon-nitrogen bond.

Scientific Research Applications

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole has been studied for its potential applications in scientific research. This compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, this compound has been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. These properties make this compound an attractive molecule for the study of neurological and inflammatory diseases.

Biochemical Analysis

Biochemical Properties

It has been found to exhibit considerable in vitro anticancer activity against certain cell lines .

Cellular Effects

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole has shown to influence cell function in several ways. It has been reported to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound and the mechanisms behind these effects are still being studied.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2S/c16-10-6-5-9(7-11(10)17)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSFLBIFFQIOAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)

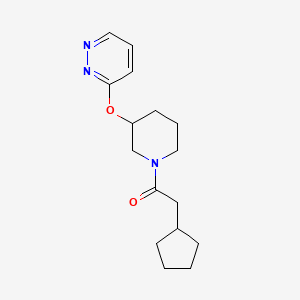

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)

![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)

![2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)

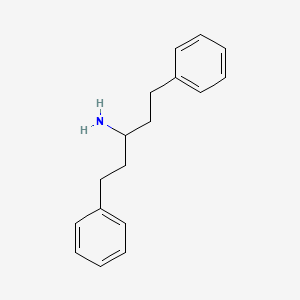

![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)

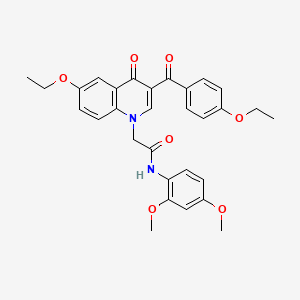

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)

methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2386686.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)